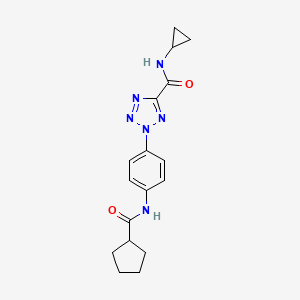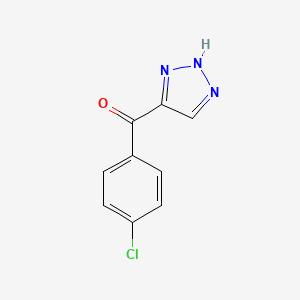![molecular formula C16H16FNO6S B2946980 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1105234-76-1](/img/structure/B2946980.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called a sulfonamide, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom . They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Sulfonamides can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
This could result in altered cellular processes, potentially contributing to the compound’s overall effect .
Biochemical Pathways
Based on the known effects of similar compounds, it is possible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is that it has been extensively studied in preclinical models. This has provided valuable information about its potential therapeutic applications. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide. One direction is to further study its potential therapeutic applications in various diseases, including cancer and arthritis. Another direction is to study its safety and efficacy in clinical trials. In addition, researchers could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the potential use of this compound as a diagnostic tool for certain diseases.
Synthesis Methods
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol with 5-fluoro-2-methoxybenzenesulfonyl chloride to form the intermediate product. This intermediate product is then reacted with ammonia to form the final product. The synthesis method has been optimized to ensure a high yield of the final product.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-21-14-4-2-11(17)8-16(14)25(19,20)18-6-7-22-12-3-5-13-15(9-12)24-10-23-13/h2-5,8-9,18H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUZGUHWRAHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2946899.png)







![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2946918.png)
![N-(2-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2946919.png)